1-(2-METHOXYPHENYL)-5-[(2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOLE
Overview
Description
5,5’-[ethane-1,2-diylbis(thio)]bis[1-(2-methoxyphenyl)-1H-tetrazole]: is a complex organic compound that features a unique structure with two tetrazole rings connected by an ethane-1,2-diylbis(thio) linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-[ethane-1,2-diylbis(thio)]bis[1-(2-methoxyphenyl)-1H-tetrazole] typically involves the reaction of 1,2-dibromoethane with sodium azide to form 1,2-bis(azido)ethane. This intermediate is then reacted with 2-methoxyphenyl isothiocyanate to form the desired product. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the ethane-1,2-diylbis(thio) linker.
Reduction: Reduction reactions can also occur, potentially converting the tetrazole rings to other nitrogen-containing heterocycles.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or other reduced nitrogen heterocycles.
Substitution: Products will vary depending on the nucleophile used but may include various substituted phenyl tetrazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, the compound can be used as a probe to study the interactions between tetrazole-containing molecules and biological targets.
Medicine: Potential medicinal applications include the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In industry, the compound can be used in the development of new materials, such as polymers or coatings, that require specific chemical properties.
Mechanism of Action
The mechanism by which 5,5’-[ethane-1,2-diylbis(thio)]bis[1-(2-methoxyphenyl)-1H-tetrazole] exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The ethane-1,2-diylbis(thio) linker and tetrazole rings can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions.
Comparison with Similar Compounds
- 5,5’-[ethene-1,2-diylbis(thio)]bis[1-(2-methoxyphenyl)-1H-tetrazole]
- 5,5’-[ethane-1,2-diylbis(oxy)]bis[1-(2-methoxyphenyl)-1H-tetrazole]
- 5,5’-[ethane-1,2-diylbis(seleno)]bis[1-(2-methoxyphenyl)-1H-tetrazole]
Uniqueness: The unique feature of 5,5’-[ethane-1,2-diylbis(thio)]bis[1-(2-methoxyphenyl)-1H-tetrazole] is the presence of sulfur atoms in the ethane-1,2-diylbis(thio) linker. This gives the compound distinct chemical properties, such as the ability to form strong coordination bonds with metal ions, which can be exploited in various applications .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-5-[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylethylsulfanyl]tetrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O2S2/c1-27-15-9-5-3-7-13(15)25-17(19-21-23-25)29-11-12-30-18-20-22-24-26(18)14-8-4-6-10-16(14)28-2/h3-10H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPVPEBERHBQFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=N2)SCCSC3=NN=NN3C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.